molecular formula C18H15F3N4O4S B2488079 2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 899952-00-2

2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2488079
CAS RN: 899952-00-2
M. Wt: 440.4
InChI Key: GLBXBHYYUKDJJK-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,2,4-triazole ring, which is a type of heterocyclic compound. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, a pyran ring, and a phenyl ring, all of which can contribute to its chemical properties and biological activity .

Scientific Research Applications

Proteomics Research

The compound’s molecular formula is C9H10N4, with a molecular weight of 174.2 g/mol . Researchers in proteomics can utilize this compound to study protein structures, interactions, and modifications. Its unique chemical structure may offer insights into protein-ligand interactions or enzyme inhibition.

Mechanism of Action

The biological activity of 1,2,4-triazole derivatives can vary widely, but they are often used as anticancer, antifungal, and antibacterial agents .

Future Directions

The study of 1,2,4-triazole derivatives is a promising area of research, particularly in the field of medicinal chemistry . Further studies could focus on synthesizing new derivatives and testing their biological activity.

properties

IUPAC Name

2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxy-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O4S/c1-25-10-22-24-17(25)30-9-13-6-14(26)15(7-28-13)29-8-16(27)23-12-4-2-3-11(5-12)18(19,20)21/h2-7,10H,8-9H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBXBHYYUKDJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide

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